2-(2-Amino-4,6-dimethoxyphenoxy)ethanol

Description

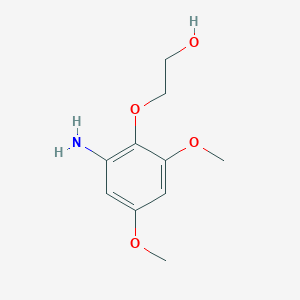

2-(2-Amino-4,6-dimethoxyphenoxy)ethanol is a substituted phenoxyethanol derivative characterized by a 2-amino group and two methoxy substituents at the 4- and 6-positions of the aromatic ring, linked to an ethanol moiety via an ether bond. This compound combines the reactivity of an aromatic amine with the solubility-enhancing properties of the ethoxyethanol chain.

Properties

Molecular Formula |

C10H15NO4 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-(2-amino-4,6-dimethoxyphenoxy)ethanol |

InChI |

InChI=1S/C10H15NO4/c1-13-7-5-8(11)10(15-4-3-12)9(6-7)14-2/h5-6,12H,3-4,11H2,1-2H3 |

InChI Key |

UINGBHXOVUFQIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OCCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,6-dimethoxyphenoxy)ethanol typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide in the presence of a base to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then subjected to nitration followed by reduction to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,6-dimethoxyphenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(2-Amino-4,6-dimethoxyphenoxy)ethanol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,6-dimethoxyphenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating enzyme activities or binding to receptors, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Chloro Substitutions: Methoxy groups (as in the target compound) enhance electron-donating effects and lipophilicity compared to chloro substituents (e.g., 2-(4-Amino-2,6-dichlorophenoxy)ethanol), which are electron-withdrawing .

- Ethanol Chain: The ethoxyethanol group improves aqueous solubility compared to ester or carboxylic acid derivatives (e.g., 2-Amino-4,6-dimethoxybenzoic acid) .

Comparison with Related Syntheses

- Chalcone-Based Cyclocondensation: and describe the synthesis of 2-amino-4,6-diarylpyrimidines via Claisen-Schmidt condensation and cyclization with guanidine, highlighting the versatility of amino-substituted aromatic systems .

- SNAr Reactions: demonstrates nucleophilic aromatic substitution (SNAr) on 2-amino-4,6-dichloropyrimidine, suggesting similar reactivity for methoxy-substituted analogs under milder conditions .

Nitric Oxide (NO) Inhibition

- Chloropyrimidines: 2-Amino-4,6-dichloropyrimidines show potent NO inhibitory activity (IC₅₀ = 2–36 μM), while dihydroxy analogs are inactive . The target compound’s methoxy groups may modulate similar pathways but require experimental validation.

Solubility and Formulation

- Co-Crystallization: highlights the use of 2-amino-4,6-dimethylpyrimidine in co-crystals with carboxylic acids via hydrogen bonding . The target compound’s amino and methoxy groups could facilitate similar formulations for enhanced bioavailability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Amino-4,6-dimethoxyphenoxy)ethanol, and how is its purity validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 2-amino-4,6-dimethoxyphenol and ethylene oxide under alkaline conditions (e.g., NaOH) at 60–80°C. Reaction progress is monitored via HPLC to ensure completion .

- Purification : Crude product is isolated via recrystallization from ethanol, followed by column chromatography (silica gel, ethyl acetate/hexane eluent).

- Validation : Structural confirmation employs H/C NMR (aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm) and IR spectroscopy (O–H stretch at ~3300 cm, C–O–C ether vibration at 1250 cm) .

Q. How do the electron-donating substituents (methoxy, amino) influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The amino group at the ortho position enhances aromatic ring activation via resonance, while methoxy groups at para and meta positions stabilize intermediates through electron donation. This facilitates reactions with electrophiles (e.g., alkyl halides) under mild conditions (room temperature, THF solvent) .

- Example : Reaction with acetyl chloride yields 2-(2-acetamido-4,6-dimethoxyphenoxy)ethanol, confirmed by LC-MS and H NMR (amide proton at δ 8.1 ppm) .

Q. What are the critical physical properties (solubility, stability) affecting its formulation in biological assays?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Pre-formulation studies recommend DMSO stock solutions (10 mM) with sonication .

- Stability : Degrades under prolonged UV exposure (λ < 300 nm); storage in amber vials at –20°C is advised. Hydrolytic stability tests (pH 7.4 buffer, 37°C) show <5% degradation over 48 hours .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with cyclooxygenase-2 (COX-2)?

- Computational Approach : Docking studies (AutoDock Vina) reveal hydrogen bonding between the amino group and COX-2’s Tyr355 (binding energy: –8.2 kcal/mol). The dimethoxy phenoxy moiety occupies the hydrophobic pocket near Val523, suggesting anti-inflammatory potential .

- Validation : Correlation with in vitro COX-2 inhibition assays (IC = 12.3 μM) supports computational predictions .

Q. What strategies resolve contradictions in reported biological activities of its derivatives?

- Case Study : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus MIC ranging from 8–32 μg/mL) are attributed to variations in substituent positioning. Systematic SAR studies show that para-methoxy groups enhance membrane penetration, while bulky ortho substituents reduce efficacy .

- Experimental Design : Controlled synthesis of positional isomers (e.g., 2-amino-4,5-dimethoxy vs. 2-amino-3,6-dimethoxy derivatives) with standardized broth microdilution assays clarifies structure-activity relationships .

Q. How does the compound behave under advanced catalytic conditions (e.g., asymmetric hydrogenation)?

- Reaction Optimization : Using Ru-BINAP catalysts, asymmetric hydrogenation of its ketone derivative (2-(2-amino-4,6-dimethoxyphenoxy)acetone) achieves 92% enantiomeric excess (ee). Chiral HPLC (Chiralpak AD-H column) confirms stereoselectivity .

- Challenges : Steric hindrance from dimethoxy groups reduces catalytic efficiency; switching to Rh-DuPhos improves turnover frequency by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.